5-Methoxy-4-methyl-2-(trifluoromethyl)pyridine
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Overview
Description
5-Methoxy-4-methyl-2-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group (-CF₃) attached to a pyridine ring. The trifluoromethyl group imparts unique physicochemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4-methyl-2-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the trifluoromethylation of a suitable pyridine precursor. This can be done using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a base like potassium carbonate (K₂CO₃) and a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory-scale synthesis but are optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-4-methyl-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield reduced pyridine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH₃) and sodium hydride (NaH).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide (NaOCH₃), sodium hydride (NaH)
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Reduced pyridine derivatives
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
5-Methoxy-4-methyl-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs with improved bioavailability and metabolic stability.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 5-Methoxy-4-methyl-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(trifluoromethyl)pyridine
- 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine
- 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine
Uniqueness
5-Methoxy-4-methyl-2-(trifluoromethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring. The presence of both methoxy and methyl groups, along with the trifluoromethyl group, imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable tool in various research and industrial applications .
Properties
Molecular Formula |
C8H8F3NO |
---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
5-methoxy-4-methyl-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H8F3NO/c1-5-3-7(8(9,10)11)12-4-6(5)13-2/h3-4H,1-2H3 |
InChI Key |
MLQAMDOZFYJUSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1OC)C(F)(F)F |
Origin of Product |
United States |
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